3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide
Description
Properties
IUPAC Name |
[(Z)-(3-anilino-3-oxopropylidene)amino] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(18-13-7-3-1-4-8-13)11-12-17-22-16(21)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,20)(H,19,21)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNMADRVRGJPB-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC=NOC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C=N\OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide typically involves the reaction of aniline with a suitable carbonyl compound to form the anilinocarbonyl intermediate. This intermediate is then reacted with an appropriate oxime to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-{[(Anilinocarbonyl)oxy]imino}-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of the compound 3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide:
This compound is a chemical compound with the molecular formula C16H15N3O3 . ChemicalBook provides information on this compound, but the search results do not offer specific details about its applications . PubChem also lists this compound with its structure, chemical names, properties, and safety information .
However, the provided search results do not contain comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of this compound.
Beta-3 Adrenergic Receptor Agonists
Beta-3 adrenergic receptor agonists: While not directly about the target compound, a patent discusses cyclic amine phenyl beta-3 adrenergic receptor agonists, which have potential applications for treating metabolic disorders, including insulin resistance, hyperglycemia, obesity, glucose intolerance, atherosclerosis, gastrointestinal disorders, neurogenetic inflammation, glaucoma, ocular hypertension, and frequent urination . These agonists activate adenylyl cyclase and generate cAMP through the G-protein coupled 3 receptor, leading to decreased intracellular calcium and inhibited bladder smooth muscle contractility .
Mechanism of Action
The mechanism of action of 3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxime-Containing Agrochemicals (Tepraloxydim and Clethodim)
- Structural Similarities: Tepraloxydim and clethodim () share the (oxy)imino group, which is critical for their herbicidal activity. These compounds inhibit acetyl-CoA carboxylase in grasses, disrupting lipid biosynthesis.
- Key Differences: Unlike 3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide, these agrochemicals incorporate cyclohexenone rings and aliphatic chains, optimizing their selectivity for plant enzymes. The target compound’s anilinocarbonyloxy group may confer distinct solubility or bioavailability properties .
Triterpenoid Oxime Derivatives (Betulonic Acid Analogs)
- Structural Similarities: Compounds like (3E)-3-{[(Tricyclo[3.3.1.1³,⁷]dec-1-ylacetyl)oxy]-imino}-lup-20(29)-en-28-oic acid () feature oxime groups attached to complex terpenoid frameworks. These derivatives are explored for anticancer and anti-inflammatory applications.
- Key Differences: The triterpenoid backbone enhances lipophilicity and membrane permeability, whereas the target compound’s propanamide and aniline groups may favor interactions with protein targets or synthetic polymers .
Propanamide Derivatives (3-Phenyl-N-{5-[(3-Phenylpropanoyl)Amino]-1-Naphthyl}Propanamide)
- Structural Similarities : This compound () shares the propanamide core and aromatic (phenyl/naphthyl) substituents. Such structures are often used in polymer synthesis or as intermediates in drug discovery.
- Key Differences: The absence of an oxime group limits its reactivity compared to this compound. The naphthyl group in ’s compound may enhance π-π stacking in materials science applications .
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility: The high yields (85–90%) reported for triterpenoid oximes () suggest that similar methods (e.g., condensation reactions) could be applied to synthesize the target compound .
- Toxicity Considerations: Analogous compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide () highlight the need for thorough toxicological profiling, as oxime derivatives may exhibit unanticipated reactivity or metabolic pathways .
Biological Activity
3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that this compound exhibits kinase inhibitory activity . Kinases are crucial in various signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The compound's ability to inhibit specific kinases suggests it may have therapeutic potential in treating conditions linked to aberrant kinase activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Kinase Inhibition | Inhibits multiple protein kinases involved in cell proliferation and survival. |
| Antitumor Properties | Potential use in cancer therapy due to its ability to modulate tumor growth. |
| Anti-inflammatory Effects | May reduce inflammation through kinase modulation. |
| Neuroprotective Effects | Potential effects on neurodegenerative disorders through apoptosis modulation. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds similar to this compound inhibited tumor cell proliferation in vitro by targeting specific kinases involved in cell cycle regulation. This inhibition led to increased apoptosis in cancer cell lines .
- Inflammatory Response Modulation : Another investigation highlighted the compound's ability to downregulate pro-inflammatory cytokines through kinase inhibition, suggesting a role in managing chronic inflammatory diseases .
- Neuroprotection : Research has indicated that the compound may exert neuroprotective effects by inhibiting pathways that lead to neuronal apoptosis, particularly relevant in conditions like Alzheimer's disease .
Q & A
Q. What are the recommended synthetic pathways for synthesizing 3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized propanamide derivatives. Key steps include:
- Oxime formation : Reacting ketones with hydroxylamine derivatives under acidic or neutral conditions to form the imino group.
- Carbamate coupling : Introducing the anilinocarbonyloxy group via carbamate formation, using reagents like phenyl isocyanate or substituted anilines in anhydrous solvents (e.g., DCM or THF) .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization improves purity. Optimizing stoichiometry, temperature (e.g., 0–25°C for oxime stability), and catalyst selection (e.g., DMAP for acylation) can enhance yields to >80% .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR spectroscopy :
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=N stretch), and ~1250 cm⁻¹ (C-O-C from carbamate) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₆H₁₄N₃O₃) with minimal fragmentation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound derivatives?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data for this compound, such as inconsistent enzyme inhibition results?
Methodological Answer:
- Experimental controls :
- Data normalization : Normalize inhibition values to protein concentration (Bradford assay) and adjust for nonspecific binding using blank wells .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenated phenyl groups) to isolate structure-activity relationships (SAR) .
Q. How can researchers mitigate challenges in chromatographic separation of stereoisomers or degradation products during purification?
Methodological Answer:
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases for enantiomer resolution .
- Degradation monitoring :
- Conduct stability studies (pH, temperature) via HPLC-UV at 254 nm.
- Add antioxidants (e.g., BHT) to prevent oxidative degradation of the imino group .
- Advanced detectors : LC-MS with electrospray ionization (ESI) identifies low-abundance impurities (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
